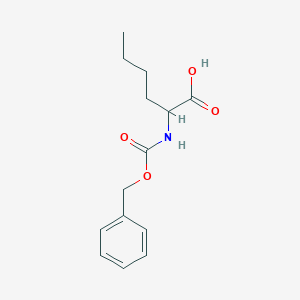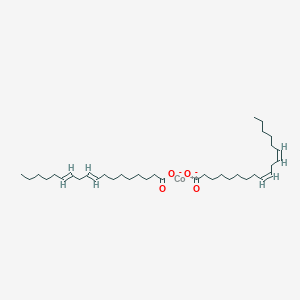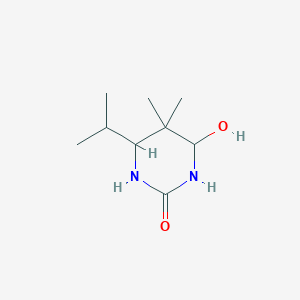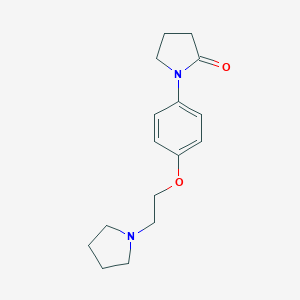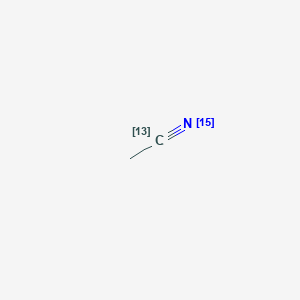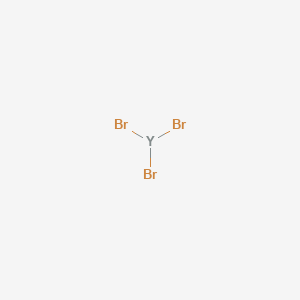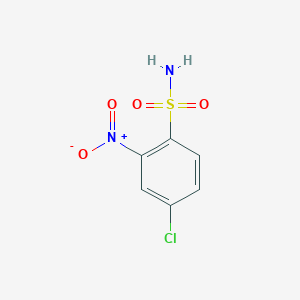
氧化铁氧体(含氧化铁);氧化锶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium ferrite, chemically known as strontium hexaferrite, is a permanent magnetic material with a hexagonal crystal structure. Its chemical formula is SrFe({12})O({19}). This compound is widely recognized for its cost-effectiveness, excellent magnetic properties, and outstanding corrosion resistance. Strontium ferrite is extensively used in various industrial applications, including permanent magnets, electronic devices, and magnetic recording media .
科学研究应用
Strontium ferrite has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a catalyst in various chemical reactions due to its magnetic properties and stability.
Biology:
- Employed in magnetic separation techniques for isolating biological molecules and cells.
Medicine:
- Investigated for its potential use in targeted drug delivery systems and magnetic hyperthermia for cancer treatment .
Industry:
作用机制
Target of Action
Oxo(oxoferriooxy)iron;oxostrontium, also known as Strontium ferrite, is a complex compound that primarily targets the iron and strontium ions in various biochemical processes . The role of these ions is crucial in a multitude of cellular functions, including vital processes such as mitochondrial respiration, gene regulation, and DNA synthesis or repair .
Mode of Action
The interaction of Oxo(oxoferriooxy)iron;oxostrontium with its targets involves a series of redox reactions. The compound’s mode of action is characterized by the transition between the Fe(II) and Fe(III) valence states, forming a complex network of biochemical interactions . This includes a tight interplay of biotic and abiotic reactions, which play a fundamental role in environmental biogeochemistry .
Biochemical Pathways
The biochemical pathways affected by Oxo(oxoferriooxy)iron;oxostrontium involve the metabolism and biogeochemical cycling of iron . The compound influences the oxidation and reduction processes and the biochemical mechanisms associated with electron transport . The downstream effects of these pathways include the generation of ATP, DNA synthesis and repair, and oxygen transport .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxo(oxoferriooxy)iron;oxostrontium are yet to be fully understood. It is known that the compound’s bioavailability is influenced by its interaction with iron and strontium ions, and its role in various biochemical processes .
Result of Action
The molecular and cellular effects of Oxo(oxoferriooxy)iron;oxostrontium’s action are primarily seen in its influence on iron metabolism and biogeochemical cycling. The compound’s interaction with iron and strontium ions affects a range of cellular functions, including ATP generation, DNA synthesis and repair, and oxygen transport .
Action Environment
The action, efficacy, and stability of Oxo(oxoferriooxy)iron;oxostrontium are influenced by various environmental factors. These include the presence of other ions, the pH of the environment, and the presence of other compounds. For instance, the equatorial ligand effect has been shown to have a significant impact on the oxidative properties of an iron(V)-oxo species, affecting orbital interactions and enhancing their reactivities with substrates .
准备方法
Synthetic Routes and Reaction Conditions: Strontium ferrite can be synthesized through several methods, including the sol-gel method, solid-state reaction, and mechanochemical process. The sol-gel method involves the preparation of a gel from a solution containing strontium and iron precursors, followed by calcination at high temperatures to form the ferrite structure . The solid-state reaction method involves mixing strontium carbonate (SrCO({3})) and iron oxide (Fe({2})O(_{3})) in a specific molar ratio, followed by heating at high temperatures to induce the formation of strontium ferrite . The mechanochemical process involves the use of mechanical energy to induce chemical reactions between strontium and iron precursors .
Industrial Production Methods: In industrial settings, strontium ferrite is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The process involves mixing strontium carbonate and iron oxide in a ball mill to achieve a homogeneous mixture. The mixture is then calcined at temperatures ranging from 1000°C to 1200°C to form strontium ferrite .
化学反应分析
Types of Reactions: Strontium ferrite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its magnetic and structural properties.
Common Reagents and Conditions:
Oxidation: Strontium ferrite can be oxidized in the presence of oxygen at high temperatures, leading to changes in its magnetic properties.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to modify the oxidation state of iron within the ferrite structure.
Major Products Formed: The major products formed from these reactions include modified ferrite compounds with altered magnetic and structural properties. For example, copper-doped strontium ferrite exhibits enhanced microwave absorption properties .
相似化合物的比较
- Barium ferrite (BaFe({12})O({19}))
- Calcium ferrite (CaFe({12})O({19}))
- Manganese ferrite (MnFe({2})O({4}))
- Nickel ferrite (NiFe({2})O({4}))
Strontium ferrite stands out among these compounds due to its balance of cost, magnetic properties, and corrosion resistance, making it a preferred choice for various industrial applications.
属性
IUPAC Name |
oxo(oxoferriooxy)iron;oxostrontium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Fe.19O.Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDURESJCZWWBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Sr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe12O19Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical formula and crystal structure of strontium ferrite?
A1: Strontium ferrite has the chemical formula SrFe12O19. It crystallizes in a magnetoplumbite hexagonal structure. []
Q2: What are the typical magnetic properties of strontium ferrite?
A2: Strontium ferrite exhibits hard magnetic properties, characterized by high coercivity and remanence. The specific saturation magnetization can reach up to 71 emu/g, and coercivity values up to 6000 Oe have been reported. [, ]
Q3: What synthesis methods are commonly employed for strontium ferrite?
A4: Common synthesis routes include the conventional ceramic method, sol-gel techniques, co-precipitation, and ultrasonic spray pyrolysis. [, , , , ]
Q4: Can strontium ferrite be synthesized from industrial by-products?
A5: Yes, researchers have successfully synthesized strontium ferrite using magnetic iron species extracted from electrocoagulation by-products. []
Q5: What is the role of calcination temperature in strontium ferrite synthesis?
A6: Calcination temperature significantly influences particle size, morphology, and magnetic properties. Higher temperatures generally lead to larger particle sizes and enhanced magnetic properties, up to a certain point. [, , ]
Q6: How can the morphology of strontium ferrite be controlled during synthesis?
A7: Parameters such as calcination temperature, precursor composition, and the use of additives like salts or surfactants can influence particle morphology. For instance, the addition of NaCl during ultrasonic spray pyrolysis can result in hexagonal plate-shaped particles. []
Q7: Can strontium ferrite be prepared in specific morphologies like fibers?
A8: Yes, both microfibers and nanofibers of strontium ferrite have been fabricated using methods like sol-gel processing and electrospinning. [, ]
Q8: How does doping with rare-earth elements affect strontium ferrite?
A9: Doping with elements like lanthanum (La), samarium (Sm), and cerium (Ce) can influence the magnetic properties of strontium ferrite. For example, La-Co substitution can enhance coercivity, while Sm-Mn substitution has been shown to increase both saturation magnetization and coercivity under specific conditions. [, , ]
Q9: What is the impact of Zn substitution on strontium ferrite's magnetic properties?
A10: Substitution with zinc (Zn) can increase the residual magnetic induction (Br) of strontium ferrite up to a certain concentration, while negatively impacting coercivity. []
Q10: What are the potential applications of strontium ferrite?
A11: Strontium ferrite, due to its magnetic properties, finds applications in various fields, including permanent magnets, magnetic recording media, microwave absorbers, and biomedical applications. [, , , ]
Q11: How is strontium ferrite used in microwave absorption?
A12: Strontium ferrite nanocomposites, particularly when combined with carbon black, show promising microwave absorption properties in the X-band, making them suitable for stealth applications. []
Q12: Can strontium ferrite be used in cement-based piezoelectric composites?
A13: Yes, incorporating strontium ferrite into cement-based piezoelectric composites can enhance their piezoelectric properties, such as the piezoelectric strain constant (d33) and piezoelectric voltage constant (g33). [, ]
Q13: What is the role of strontium ferrite in magnetically separable photocatalysts?
A14: Strontium ferrite, when loaded onto photocatalysts like TiO2, imparts magnetic properties, allowing for easy separation and recovery of the catalyst after use. These composites have demonstrated efficacy in degrading dyes like methylene blue under UV irradiation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


